

# Spectroscopic Profile of 3-Amino-6-chloro-2-picoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-6-chloro-2-picoline

Cat. No.: B048049

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Amino-6-chloro-2-picoline** (IUPAC name: 6-chloro-2-methylpyridin-3-amine), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Molecular Structure and Properties

**3-Amino-6-chloro-2-picoline** possesses the molecular formula  $C_6H_7ClN_2$  and has a monoisotopic mass of 142.0297759 Da.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with amino, chloro, and methyl groups, gives rise to a unique spectroscopic fingerprint.

## Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for **3-Amino-6-chloro-2-picoline** in publicly accessible databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 2-amino-6-chloropyridine, 3-amino-2-chloropyridine, and 3-amino-2-picoline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The predicted <sup>1</sup>H NMR spectrum of **3-Amino-6-chloro-2-picoline** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic CH (H-4)	7.0 - 7.2	Doublet	1H
Aromatic CH (H-5)	6.7 - 6.9	Doublet	1H
Amino (NH <sub>2</sub> )	3.5 - 4.5	Broad Singlet	2H
Methyl (CH <sub>3</sub> )	2.3 - 2.5	Singlet	3H

<sup>13</sup>C NMR (Carbon NMR): The predicted <sup>13</sup>C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-2 (C-CH <sub>3</sub> )	150 - 155
C-3 (C-NH <sub>2</sub> )	140 - 145
C-4 (C-H)	125 - 130
C-5 (C-H)	115 - 120
C-6 (C-Cl)	145 - 150
CH <sub>3</sub>	20 - 25

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-6-chloro-2-picoline** is predicted to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Methyl)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1550 - 1650	Strong
N-H Bend (Amino)	1580 - 1650	Strong
C-Cl Stretch	600 - 800	Strong

## Mass Spectrometry (MS)

The mass spectrum of **3-Amino-6-chloro-2-picoline** is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Predicted Assignment
142	[M] <sup>+</sup> (with <sup>35</sup> Cl)
144	[M+2] <sup>+</sup> (with <sup>37</sup> Cl)
127	[M - CH <sub>3</sub> ] <sup>+</sup>
107	[M - Cl] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like **3-Amino-6-chloro-2-picoline**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - Acquire a larger number of scans compared to <sup>1</sup>H NMR to compensate for the lower natural abundance of <sup>13</sup>C.

## IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Place the salt plate in the sample holder of the spectrometer.
  - Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

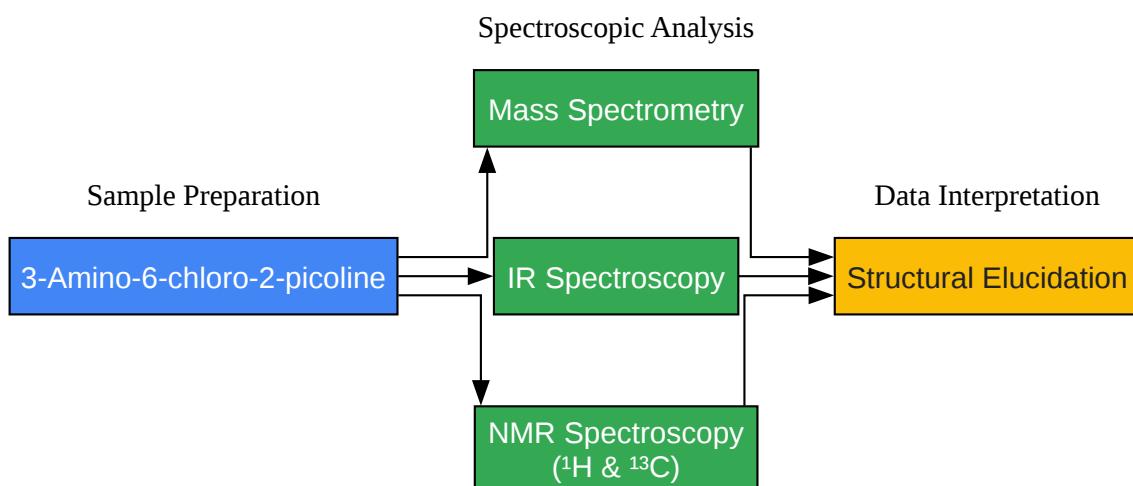
- Collect a background spectrum of the clean salt plate and subtract it from the sample spectrum.

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-6-chloro-2-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048049#spectroscopic-data-of-3-amino-6-chloro-2-picoline-nmr-ir-mass-spec>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

